

# Preclinical Profile of Boditrectinib (AUM-601): A Novel Pan-TRK Inhibitor

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Compound of Interest		
Compound Name:	Boditrectinib	
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#### Introduction

**Boditrectinib**, also known as AUM-601 and formerly as CHC2014, is a novel, orally bioavailable, second-generation pan-Tropomyosin Receptor Kinase (pan-TRK) inhibitor. It is designed to target oncogenic fusions of the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) and to overcome acquired resistance to first-generation TRK inhibitors. This technical guide summarizes the available preclinical data on **Boditrectinib**, providing insights into its mechanism of action, in vitro and in vivo activity, and its potential to address clinical resistance.

## **Mechanism of Action**

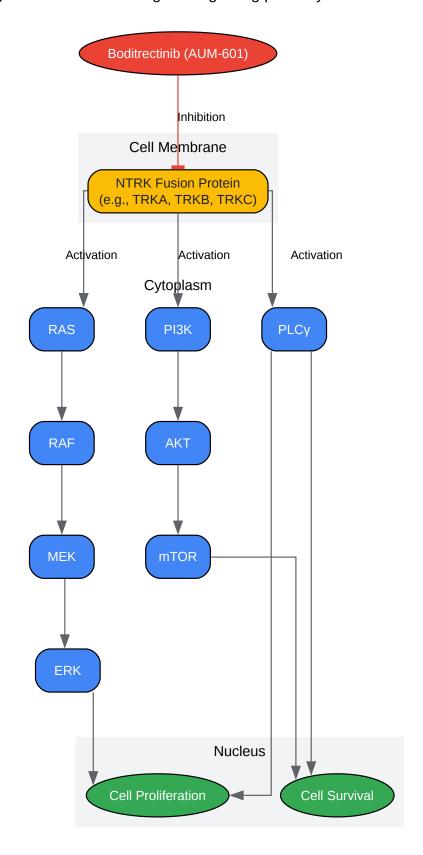
**Boditrectinib** is a selective tyrosine kinase inhibitor (TKI) that targets the ATP-binding site of TRK proteins (TRKA, TRKB, and TRKC). In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation and survival. **Boditrectinib** inhibits these aberrant TRK fusion proteins, thereby blocking these oncogenic signals.[1][2]

A key feature of **Boditrectinib** is its potent activity against TRK kinase domain mutations that confer resistance to first-generation inhibitors.[3] These mutations often arise in the solvent front or gatekeeper residues of the kinase domain.

Signaling Pathway



The following diagram illustrates the targeted signaling pathway of **Boditrectinib**.



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## **Boditrectinib**'s inhibition of the TRK signaling pathway.

## **Preclinical Data**

Detailed quantitative preclinical data for **Boditrectinib** is limited in the public domain. The available information primarily consists of qualitative descriptions of its activity from press releases and conference announcements.

In Vitro Activity

**Boditrectinib** has demonstrated potent and selective antitumor activity in in vitro models.[2][4] It has shown strong efficacy against tumor cells harboring TRK fusions, including those with solvent front and gatekeeper mutations that are resistant to other TRK inhibitors.[2]

In Vivo Activity

Preclinical in vivo studies have indicated that **Boditrectinib** exhibits superior anti-tumor activity compared to existing treatments.[1][2] One notable quantitative finding is the significant accumulation of the drug in tumor tissue.

Parameter	Value	Species	Source
Tumor to Plasma Concentration Ratio	22x higher in tumor	Mouse	AUM Biosciences

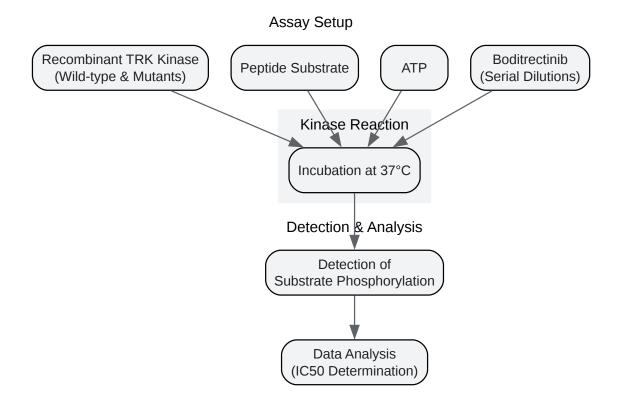
#### **Experimental Protocols**

Specific experimental protocols for the preclinical evaluation of **Boditrectinib** are not publicly available. However, based on standard practices for the development of tyrosine kinase inhibitors, the following general methodologies are likely to have been employed.

General In Vitro Kinase Assays

A likely experimental workflow for assessing the in vitro potency of **Boditrectinib** is depicted below.





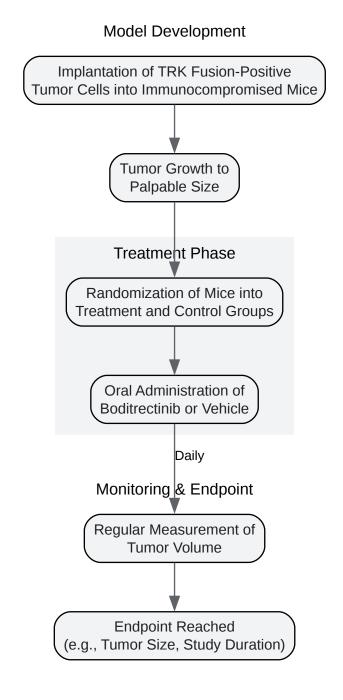
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A generalized workflow for in vitro kinase inhibition assays.

#### General In Vivo Tumor Xenograft Studies

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a TKI like **Boditrectinib**.





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A generalized workflow for in vivo tumor xenograft studies.

## **Resistance Mechanisms**

Acquired resistance is a significant challenge in targeted cancer therapy. **Boditrectinib** was specifically designed to overcome common resistance mechanisms observed with first-







generation TRK inhibitors.

#### On-Target Resistance

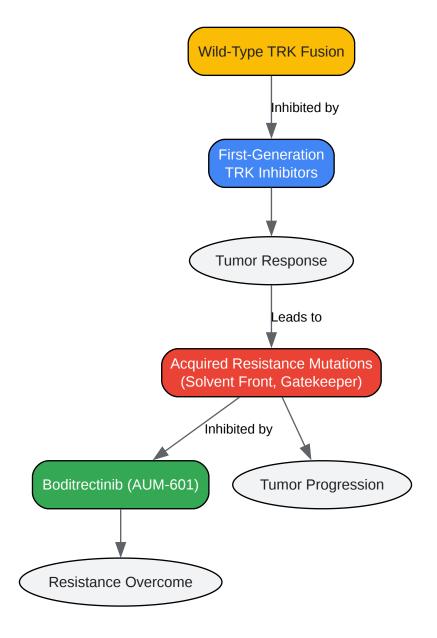
The primary mechanism of on-target resistance to TRK inhibitors involves the acquisition of point mutations in the TRK kinase domain. These mutations can be broadly categorized as:

- Solvent-Front Mutations: These mutations occur at the solvent-exposed surface of the ATPbinding pocket, sterically hindering the binding of larger inhibitors.
- Gatekeeper Mutations: Located at the entrance of the ATP-binding pocket, these mutations can also restrict inhibitor access.

**Boditrectinib**'s unique chemical structure is designed to effectively inhibit TRK kinases harboring these types of mutations.[2]

The logical relationship between TRK inhibitors and resistance mutations is outlined below.





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**Boditrectinib**'s role in overcoming acquired resistance.

## Conclusion

The available preclinical data, although limited in quantitative detail, suggest that **Boditrectinib** (AUM-601) is a potent and selective pan-TRK inhibitor with a promising profile. Its demonstrated activity against clinically relevant resistance mutations and favorable tumor accumulation in vivo position it as a potentially valuable therapeutic option for patients with TRK fusion-positive cancers, including those who have developed resistance to first-generation



inhibitors. Further publication of detailed preclinical and clinical data will be crucial to fully elucidate its therapeutic potential.

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